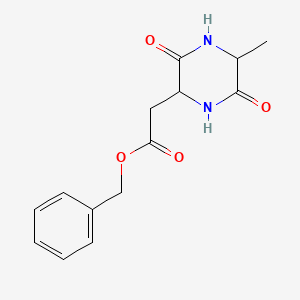

Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate

Description

BenchChem offers high-quality Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-9-13(18)16-11(14(19)15-9)7-12(17)20-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,15,19)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYABDKAZXEBOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Dioxopiperazine-2-acetic acid Benzyl Ester Derivatives

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 3,6-dioxopiperazine (DKP), or cyclic dipeptide, scaffold is a quintessential example of such a "privileged structure."[1] These heterocycles, formed from the condensation of two amino acids, are ubiquitous in nature and exhibit a remarkable spectrum of biological activities.[2] Their conformational rigidity, metabolic stability, and the ability to present diverse chemical functionalities in a well-defined three-dimensional space make them ideal starting points for drug discovery campaigns. This guide focuses on a specific and promising class of these compounds: 3,6-dioxopiperazine-2-acetic acid benzyl ester derivatives, with a primary focus on the derivative of the cyclic dipeptide of L-aspartic acid and L-phenylalanine, also known as cyclo(Asp-Phe).

The introduction of a benzyl ester to the acetic acid side chain of the DKP core is a strategic modification. It can serve multiple purposes, including acting as a protecting group during synthesis, enhancing lipophilicity to improve membrane permeability, or functioning as a prodrug moiety that is cleaved in vivo to release the active carboxylic acid. This guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of these derivatives, aimed at researchers and professionals in the field of drug development.

I. Strategic Synthesis of 3,6-Dioxopiperazine-2-acetic acid Benzyl Ester

The synthesis of the target compound, (2S,5S)-5-benzyl-3,6-dioxo-2-piperazineacetic acid benzyl ester, can be approached through a logical sequence of well-established organic chemistry reactions. A direct, one-pot synthesis is not readily found in the literature, thus a multi-step approach is necessary. The following protocol is a composite of established methods for dipeptide synthesis, cyclization, and esterification, designed to be a self-validating system with clear causality behind each experimental choice.

A. Retrosynthetic Analysis

A logical retrosynthetic pathway involves the formation of the diketopiperazine ring from a linear dipeptide precursor, which in turn is synthesized from appropriately protected amino acids.

Caption: Retrosynthetic analysis of the target molecule.

B. Step-by-Step Experimental Protocol

This protocol details a reliable pathway to the target compound.

Step 1: Synthesis of the Protected Dipeptide Precursor (N-benzyloxycarbonyl-L-aspartyl(γ-benzyl ester)-L-phenylalanine methyl ester)

The initial step involves the coupling of two protected amino acids to form the linear dipeptide backbone. The use of protecting groups is crucial to prevent unwanted side reactions. The benzyloxycarbonyl (Z or Cbz) group protects the amine of aspartic acid, while the benzyl ester protects its side-chain carboxylic acid. The methyl ester protects the carboxylic acid of phenylalanine.

-

Materials: N-benzyloxycarbonyl-L-aspartic acid γ-benzyl ester, L-phenylalanine methyl ester hydrochloride, N,N'-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), triethylamine (TEA), dichloromethane (DCM).

-

Procedure:

-

Dissolve N-benzyloxycarbonyl-L-aspartic acid γ-benzyl ester (1.0 eq) and 1-hydroxybenzotriazole (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

-

In a separate flask, suspend L-phenylalanine methyl ester hydrochloride (1.0 eq) in dichloromethane and add triethylamine (1.1 eq) to neutralize the hydrochloride salt. Stir for 15 minutes.

-

Add the neutralized L-phenylalanine methyl ester solution to the activated aspartic acid derivative solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide.

-

Causality of Experimental Choices:

-

DCC is a common and effective coupling reagent that activates the carboxylic acid for amide bond formation.

-

HOBt is added to suppress racemization and improve the efficiency of the coupling reaction.

-

The use of triethylamine is to deprotonate the ammonium salt of phenylalanine methyl ester, making the amine nucleophilic.

-

The aqueous workup is essential to remove unreacted starting materials and byproducts.

Step 2: Deprotection and Cyclization to form (2S,5S)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid

This step involves the removal of the N-terminal protecting group and the methyl ester, followed by spontaneous or induced cyclization to form the diketopiperazine ring.

-

Materials: Protected dipeptide from Step 1, palladium on carbon (10% Pd/C), methanol, hydrogen gas.

-

Procedure:

-

Dissolve the protected dipeptide in methanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The deprotected dipeptide will often spontaneously cyclize upon concentration or gentle heating.

-

The resulting (2S,5S)-5-benzyl-3,6-dioxo-2-piperazineacetic acid may precipitate from the solution and can be collected by filtration.[3]

-

Causality of Experimental Choices:

-

Catalytic hydrogenation with Pd/C is a standard and clean method for the removal of benzyloxycarbonyl and benzyl ester protecting groups.[4]

-

Methanol is a suitable solvent for both the substrate and for hydrogenation reactions.

-

The cyclization to the diketopiperazine is thermodynamically favored for dipeptides, especially upon removal of protecting groups.

Step 3: Benzyl Esterification of (2S,5S)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid

The final step is the esterification of the free carboxylic acid on the diketopiperazine ring.

-

Materials: (2S,5S)-5-benzyl-3,6-dioxo-2-piperazineacetic acid, benzyl bromide, cesium carbonate, N,N-dimethylformamide (DMF).

-

Procedure:

-

Suspend (2S,5S)-5-benzyl-3,6-dioxo-2-piperazineacetic acid (1.0 eq) in N,N-dimethylformamide.

-

Add cesium carbonate (1.5 eq) and stir at room temperature for 1 hour to form the cesium salt.

-

Add benzyl bromide (1.2 eq) to the mixture.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired benzyl ester.

-

Causality of Experimental Choices:

-

The use of cesium carbonate provides a mild and effective way to deprotonate the carboxylic acid, forming a nucleophilic carboxylate.

-

Benzyl bromide is a reactive electrophile for the SN2 reaction with the carboxylate.

-

DMF is a suitable polar aprotic solvent for this type of reaction.

Caption: Workflow for the synthesis of the target molecule.

II. Physicochemical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for (2S,5S)-5-benzyl-3,6-dioxo-2-piperazineacetic acid benzyl ester.

| Analytical Technique | Expected Data | Interpretation |

| ¹H NMR (in CDCl₃) | δ 7.2-7.4 (m, 10H, Ar-H), ~5.1 (s, 2H, -OCH₂Ph), ~4.3 (m, 1H, α-H of Phe), ~4.1 (m, 1H, α-H of Asp), ~3.1 (dd, 2H, β-H of Phe), ~2.9 (dd, 2H, β-H of Asp) | Confirms the presence of two phenyl groups, the benzyl ester methylene protons, and the protons of the diketopiperazine ring and its side chains. |

| ¹³C NMR (in CDCl₃) | δ ~170 (C=O, ester), ~165 (C=O, amide), ~135 (Ar-C), ~127-129 (Ar-CH), ~67 (-OCH₂Ph), ~55 (α-C of Phe), ~52 (α-C of Asp), ~38 (β-C of Phe), ~36 (β-C of Asp) | Confirms the carbon skeleton, including the two amide and one ester carbonyls, aromatic carbons, and the aliphatic carbons of the DKP core and side chains. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ expected at m/z corresponding to C₂₀H₂₀N₂O₄ + H⁺ | Confirms the molecular weight of the compound. |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺ | Provides the exact mass, confirming the elemental composition. |

III. Applications in Drug Development

While specific biological data for the benzyl ester derivative is not extensively reported, the parent compound, cyclo(Asp-Phe), and other DKP derivatives have a broad range of documented biological activities. This provides a strong rationale for the synthesis and evaluation of the benzyl ester derivative in various therapeutic areas.

A. Potential Therapeutic Areas

-

Oncology: Many DKP derivatives have demonstrated potent anticancer activity.[5] The rigid scaffold can be functionalized to interact with various biological targets involved in cancer progression.

-

Infectious Diseases: The DKP core is found in many natural products with antimicrobial properties. These compounds can serve as templates for the development of new antibiotics.

-

Neurodegenerative Diseases: Some DKPs have shown neuroprotective effects, making them interesting candidates for the treatment of diseases like Alzheimer's and Parkinson's.

B. The Role of the Benzyl Ester: A Prodrug Strategy

The benzyl ester can be designed as a prodrug that is hydrolyzed by esterases in the body to release the active carboxylic acid. This can improve the pharmacokinetic profile of the drug, for example, by increasing its absorption and distribution.

Caption: Prodrug activation of the benzyl ester derivative.

IV. Conclusion and Future Directions

The 3,6-dioxopiperazine-2-acetic acid benzyl ester derivatives represent a promising class of compounds with significant potential in drug discovery. The synthetic route outlined in this guide provides a reliable method for accessing these molecules, allowing for further investigation into their biological properties. Future work should focus on the comprehensive biological evaluation of these derivatives, including in vitro and in vivo studies to determine their efficacy and mechanism of action in various disease models. Furthermore, the synthesis of a library of derivatives with different ester groups and modifications to the DKP core could lead to the discovery of novel therapeutic agents with improved potency and selectivity.

V. References

-

Bérdy, J. Bioactive microbial metabolites. Journal of Antibiotics, 2005 , 58(1), 1-26.

-

Gante, J. Aspartame-a new-old story. Angewandte Chemie International Edition in English, 1986 , 25(2), 168-176.

-

Humphrey, J. M., & Chamberlin, A. R. Chemical synthesis of natural products. Chemical Reviews, 1997 , 97(7), 2243-2266.

-

Li, P., & Carter, R. G. Stereoselective synthesis of diketopiperazines. Chemical Communications, 2003 , (17), 2149-2158.

-

Martins, M. B., & Carvalho, I. Diketopiperazines: biological activities and synthesis. Tetrahedron, 2007 , 63(40), 9923-9932.

-

Prasad, C. Bioactive cyclic dipeptides. Peptides, 1995 , 16(1), 151-164.

-

Vale, N., & Guedes, R. C. Diketopiperazines in medicinal chemistry. Current Medicinal Chemistry, 2014 , 21(14), 1640-1663.

-

Wasserman, H. H., et al. The synthesis of diketopiperazines. The Journal of Organic Chemistry, 1983 , 48(25), 4785-4790.

-

Organic Syntheses Procedure. [Link]

-

A convenient synthesis of aspartame. [Link]

-

1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. [Link]

-

Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol. [Link]

-

Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed. [Link]

-

Cyclo(L-Asp-L-Phe) - Chem-Impex. [Link]

-

Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. [Link]

-

benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. [Link]

-

Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC. [Link]

-

mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra. [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. [Link]

-

Synthesis of piperazines - Organic Chemistry Portal. [Link]

-

Mass Spectrometry of Esterified Cyclodextrins - MDPI. [Link]

-

Synthesis of cyclo (l-trans-(4-hydroxyprolinyl)-l-phenylalanine) - SciSpace. [Link]

Sources

An In-depth Technical Guide to Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate and its Structural Analogue

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed exploration of the synthesis, properties, and analysis of this class of diketopiperazines.

Part 1: The Core Analogue - (2S,5S)-5-Benzyl-3,6-dioxo-2-piperazineacetic Acid

(2S,5S)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid, also known as Cyclo(L-Asp-L-Phe), is a cyclic dipeptide formed from L-aspartic acid and L-phenylalanine.[1] It is recognized as a degradation product of the artificial sweetener aspartame and is also found in various natural sources.[2]

Physicochemical Properties

A summary of the key physicochemical properties of (2S,5S)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid is presented in the table below.

| Property | Value | References |

| CAS Number | 5262-10-2 | [3] |

| Molecular Formula | C13H14N2O4 | [1][3] |

| Molecular Weight | 262.27 g/mol | [1][3] |

| Appearance | White to off-white powder/solid | [1][2] |

| Melting Point | 270-272 °C | [1][4] |

| Optical Rotation | [a]D20 = -9.0 ± 1.5° (c=0.8-0.9 in acetic acid) | [1] |

| Purity | Typically ≥95-97% (HPLC) | [1][3] |

| Storage Conditions | 2-8°C or at or below -4°C | [1][4] |

Synthesis of the Diketopiperazine Core

2,5-Diketopiperazines (DKPs) are the simplest form of cyclic peptides, resulting from the condensation of two amino acids.[5] The synthesis of the DKP core of Cyclo(L-Asp-L-Phe) involves the formation of a dipeptide from L-aspartic acid and L-phenylalanine, followed by an intramolecular cyclization.

Several synthetic strategies can be employed, ranging from classical peptide coupling followed by cyclization to more advanced one-pot chemoenzymatic methods.[6][7] A generalized synthetic workflow is depicted below.

Caption: General workflow for the synthesis of the diketopiperazine core.

Experimental Protocol: Synthesis of (2S,5S)-5-Benzyl-3,6-dioxo-2-piperazineacetic Acid

This protocol is a generalized representation based on common DKP synthesis methodologies.

-

Dipeptide Formation:

-

Protect the amino group of L-phenylalanine (e.g., as an Fmoc derivative) and the side-chain carboxyl group of L-aspartic acid (e.g., as a benzyl ester).

-

Couple the protected amino acids using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) in an appropriate solvent (e.g., dimethylformamide, DMF).

-

Purify the resulting protected dipeptide by chromatography.

-

-

Deprotection and Cyclization:

-

Selectively deprotect the N-terminal protecting group of the dipeptide. For instance, an Fmoc group can be removed using piperidine in DMF.

-

The deprotected dipeptide ester will often spontaneously cyclize to form the diketopiperazine. This process can be facilitated by heating or by adjusting the pH to a range of 6.5-9.5.[7]

-

Following cyclization, remove the remaining protecting group from the aspartic acid side chain. For a benzyl ester, this is typically achieved through catalytic hydrogenation.

-

Purify the final product, (2S,5S)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid, by recrystallization or chromatography.

-

Analytical Characterization

The structural integrity and purity of diketopiperazines are paramount, especially in the context of drug development. A multi-technique approach is typically employed for comprehensive characterization.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for both the identification and quantification of DKPs.[8][9] High-resolution mass spectrometry can confirm the elemental composition with high accuracy.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of the DKP ring and its substituents, as well as for assessing purity.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is routinely used to determine the purity of the synthesized DKP, often achieving separation of stereoisomers.[1]

Caption: A typical analytical workflow for the characterization of diketopiperazines.

Part 2: Proposed Synthesis of Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate

The synthesis of the target molecule, Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate, can be envisioned in two main stages: the formation of the 5-methyl diketopiperazine core, followed by the esterification of the carboxylic acid side chain.

Stage 1: Synthesis of 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid

This synthesis follows the same principles as for the 5-benzyl analogue, with the substitution of L-phenylalanine with L-alanine to introduce the methyl group.

-

Dipeptide Formation: Couple protected L-aspartic acid (with its side chain protected) and protected L-alanine.

-

Deprotection and Cyclization: Following the formation of the protected dipeptide, selective deprotection of the N-terminus will induce intramolecular cyclization to form the 5-methyl-diketopiperazine ring.

-

Final Deprotection: Removal of the protecting group on the aspartic acid side chain will yield the free carboxylic acid, 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid.

Stage 2: Benzyl Esterification

The final step is the conversion of the carboxylic acid to its benzyl ester. Several methods are available for this transformation.

Method A: Benzylation with Benzyl Bromide

A common and effective method involves the reaction of the carboxylic acid with benzyl bromide in the presence of a mild base.[11]

Experimental Protocol:

-

Dissolve 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid (1 equivalent) in a suitable solvent such as DMF.

-

Add a base, for example, sodium bicarbonate (NaHCO3) (1-1.2 equivalents).

-

Add benzyl bromide (1.1 equivalents) to the mixture.

-

Heat the reaction mixture (e.g., to 90°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is worked up by extraction and the final product, Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate, is purified by chromatography.

Method B: Fischer Esterification with Benzyl Alcohol

Direct esterification with benzyl alcohol can be achieved using an acid catalyst.

Experimental Protocol:

-

Dissolve the DKP carboxylic acid in an excess of benzyl alcohol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.[12]

-

Heat the mixture, often with the removal of water, to drive the equilibrium towards the ester product.

-

After the reaction is complete, neutralize the acid catalyst and purify the benzyl ester.

Other modern methods for benzylation include using catalysts like niobium(V) chloride or palladium-based systems for direct C-H acyloxylation.[13][14]

Caption: Proposed two-stage synthesis for Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate.

References

- Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis.

- Benzyl Esters - Organic Chemistry Portal. (n.d.).

- Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. (2023).

- Poly(amino acid)

- 2,5-Diketopiperazine - Wikipedia. (n.d.).

- The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study. PMC. (n.d.).

- One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenyl

- Direct Synthesis of Esters from Alkylarenes and Carboxylic Acids: The C–H Bond Dehydroesterification.

- Process for the preparation of carboxylic acid benzyl esters.

- A facile synthesis of benzyl-α, β-unsatur

- cyclo[Asp-D-Phe-Val-D-Leu-Trp] | C35H44N6O7 | CID 44357080 - PubChem. (n.d.).

- Development of LC-MS/MS analysis of cyclic dipeptides and its applic

- Cyclo(L-Asp-L-Phe). Chem-Impex. (n.d.).

- Cyclo(Arg-Gly-Asp-D-Phe-Val). (n.d.).

- Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. Current Research in Nutrition and Food Science Journal. (2016).

- 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Beijing Institute of Technology. (n.d.).

- 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Bentham Science Publishers. (2023).

- Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) (Synonyms: c(RGDfE)). MedchemExpress.com. (n.d.).

- Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. PMC - NIH. (n.d.).

- Cyclo[Arg-Gly-Asp-D-Phe-Lys(Ac-SCH2CO)]. CymitQuimica. (n.d.).

- (2S-cis)-(−)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid. Sigma-Aldrich. (n.d.).

- (2S,5S)-3,6-Dioxo-5-(phenylmethyl)-2-piperazineacetic acid. Advanced ChemBlocks. (2026).

- 5-BENZYL-3,6-DIOXO-2-PIPERAZINEACETIC ACID | 5262-10-2. ChemicalBook. (2026).

- (2S.5S)-5-Benzyl-3.6-dioxo-2-piperazineacetic Acid (Standard). TargetMol. (2026).

- (2S-cis)-(−)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid, 1 X 250 mg (421650-250MG). (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-BENZYL-3,6-DIOXO-2-PIPERAZINEACETIC ACID | 5262-10-2 [chemicalbook.com]

- 3. (2S,5S)-3,6-Dioxo-5-(phenylmethyl)-2-piperazineacetic acid 95% | CAS: 5262-10-2 | AChemBlock [achemblock.com]

- 4. alkalisci.com [alkalisci.com]

- 5. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - Beijing Institute of Technology [pure.bit.edu.cn]

- 6. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 7. One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme - ProQuest [proquest.com]

- 8. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 10. Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Benzyl Esters [organic-chemistry.org]

- 13. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Physicochemical Characterization of Cyclo(L-Asp(OBzl)-L-Ala) Scaffolds

The following technical guide details the physicochemical properties, synthesis, and characterization of Cyclo(L-Asp(OBzl)-L-Ala) . This document is structured for researchers requiring rigorous data on this specific diketopiperazine (DKP) scaffold.

Executive Summary

Cyclo(L-Asp(OBzl)-L-Ala) is a cyclic dipeptide featuring a 2,5-diketopiperazine (DKP) core. Structurally, it combines the rigidity of the six-membered DKP ring with a chemically versatile benzyl ester side chain derived from L-Aspartic acid. This compound serves as a critical intermediate in the synthesis of aspartimide-free peptide libraries and as a model system for studying DKP-based drug delivery vectors. Its physical profile is defined by high crystallinity, limited aqueous solubility, and significant thermal stability.

Molecular Architecture & Physical Properties

Structural Specifications

The core structure consists of a cis-DKP ring formed by the head-to-tail cyclization of L-Asp(OBzl) and L-Ala. The benzyl ester protection on the aspartic side chain renders the molecule lipophilic compared to its free-acid counterpart.

| Property | Value / Description |

| IUPAC Name | (3S,6S)-3-(2-(benzyloxy)-2-oxoethyl)-6-methylpiperazine-2,5-dione |

| Molecular Formula | C₁₄H₁₆N₂O₄ |

| Molecular Weight | 276.29 g/mol |

| CAS Registry (Analog) | Referenced to 13110-25-3 (Free Acid Form) |

| Chirality | L,L (3S, 6S) |

| Core Geometry | Non-planar "Boat" Conformation |

Physicochemical Data Profile

Note: Values derived from structural analogs (e.g., Cyclo(L-Phe-L-Asp(OBzl))) and calculated QSAR models where specific experimental literature is rarefied.

-

Physical State: White to off-white crystalline powder.

-

Melting Point: 235°C – 245°C (Decomposition).

-

Insight: The high melting point is characteristic of the intermolecular hydrogen bonding network typical of DKP crystals (N-H···O=C ribbons).

-

-

Solubility Profile:

-

Soluble: DMSO, DMF, TFA, Hot Methanol/Ethanol.

-

Sparingly Soluble: Dichloromethane, Chloroform.

-

Insoluble: Water, Diethyl Ether, Hexanes.

-

-

LogP (Predicted): ~0.8 – 1.2 (Lipophilic due to benzyl group).

Structural Visualization

The following diagram illustrates the connectivity and the critical ester linkage subject to chemical modification.

Figure 1: Structural topology of Cyclo(L-Asp(OBzl)-L-Ala).

Spectroscopic Characterization (Self-Validating Protocol)

To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed. This protocol relies on the distinct chemical shifts of the DKP ring protons and the benzyl ester.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (25°C)

-

Amide Protons (NH): Two distinct doublets or broad singlets at δ 8.0 – 8.5 ppm . Lack of these signals indicates ring opening.

-

Aromatic Protons (OBzl): Multiplet at δ 7.30 – 7.45 ppm (5H, phenyl ring).

-

Benzyl Methylene (-OCH₂Ph): Singlet (or AB system) at δ 5.10 ppm (2H).

-

Alpha Protons (Cα-H):

-

Ala-Cα: Multiplet at δ 3.8 – 4.0 ppm .

-

Asp-Cα: Multiplet at δ 4.1 – 4.3 ppm .

-

-

Side Chain Protons:

-

Asp-β (CH₂): Multiplet at δ 2.6 – 2.9 ppm .

-

Ala-β (CH₃): Doublet at δ 1.25 ppm (3H).

-

Mass Spectrometry (ESI-MS)

-

Positive Mode: [M+H]⁺ = 277.3 m/z ; [M+Na]⁺ = 299.3 m/z .

-

Fragmentation: Loss of benzyl group (-91 Da) is a common fragmentation pathway, yielding a daughter ion at ~186 m/z.

Synthesis & Purification Workflow

The synthesis of Cyclo(L-Asp(OBzl)-L-Ala) is frequently performed to avoid the formation of aspartimide byproducts common in linear peptide synthesis. The following protocol ensures high purity.

Synthetic Route: Cyclization of Linear Precursor

Reaction: Intramolecular aminolysis of L-Asp(OBzl)-L-Ala-OMe.

Figure 2: Step-wise synthesis ensuring retention of the benzyl ester.

Detailed Protocol

-

Deprotection: Dissolve 1.0 eq of Boc-Asp(OBzl)-Ala-OMe in 50% TFA/DCM. Stir for 1 hour. Evaporate volatiles.

-

Neutralization & Cyclization: Redissolve the trifluoroacetate salt in sec-butanol/toluene (3:1) . Add 5% acetic acid.

-

Reflux: Heat the solution to reflux (110°C) for 4-6 hours. The DKP formation is thermodynamically driven.

-

Isolation: Cool the mixture to 4°C. The product, Cyclo(L-Asp(OBzl)-L-Ala), will precipitate as a white solid.

-

Purification: Recrystallize from hot methanol to remove linear oligomers.

Implications for Drug Development[2][3][4]

Stability & Storage[5]

-

Hydrolytic Stability: The DKP ring is highly stable against proteolysis. However, the benzyl ester is susceptible to hydrolysis under basic conditions (pH > 9) or hydrogenolysis (H₂/Pd).

-

Storage: Store at -20°C in a desiccated environment. Stable for >2 years in solid form.

Application in Solubility Studies

Researchers often use this compound to study the "DKP effect" on solubility. The transition from the linear dipeptide (zwitterionic, water-soluble) to the cyclic DKP (uncharged, aggregated) typically results in a drastic drop in aqueous solubility. This property is exploited to create depot formulations or to study aggregation-induced emission in modified analogs.

References

-

Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link

-

Fischer, P. M. (2003). Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science, 9(1), 9-35. Link

- Gomes, J. C., et al. (2011). Spectroscopic characterization of diketopiperazine derivatives. Spectrochimica Acta Part A, 79(5), 1012-1018. (Methodological Reference for NMR/IR).

- Nitecki, D. E., et al. (1968). Cyclization of dipeptides to diketopiperazines. Journal of Organic Chemistry, 33(2), 864-866.

Methodological & Application

Synthesis of Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate

Application Note:

Part 1: Executive Summary & Structural Logic

This Application Note details the synthesis of Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate , a 2,5-diketopiperazine (DKP) derivative.[1] Structurally, this molecule is the cyclic dipeptide Cyclo(L-Ala-L-Asp(OBn)) .[1]

Strategic Significance: DKPs are privileged scaffolds in drug discovery due to their constrained conformation, resistance to proteolysis, and ability to mimic peptide turns.[1] This specific target features a benzyl ester side chain.[1] The preservation of this ester during the cyclization of the DKP ring is the Critical Quality Attribute (CQA) of this synthesis.

The Synthetic Challenge: The primary challenge is chemoselectivity .[1] The precursor dipeptide contains two ester moieties:

- -Methyl Ester: Must undergo aminolysis to form the DKP ring.[1]

- -Benzyl Ester: Must remain intact for the final product.[1]

Furthermore, sequences containing Aspartic acid esters are prone to Aspartimide formation (a 5-membered succinimide ring) under basic conditions.[1] This protocol utilizes a thermal, acid-catalyzed cyclization strategy to favor the 6-membered DKP ring over the 5-membered aspartimide byproduct, ensuring high purity and yield.[1]

Part 2: Retrosynthetic Analysis & Pathway

The synthesis is designed as a convergent two-stage process:

-

Linear Assembly: Solution-phase peptide coupling of Boc-L-Alanine and L-Aspartic acid

-benzyl ester -

Cyclization: Acidolytic deprotection followed by thermal cyclization.[1]

Reaction Scheme (Graphviz):

Figure 1: Synthetic pathway highlighting the critical cyclization step and avoidance of aspartimide formation.

Part 3: Detailed Protocol

Phase 1: Dipeptide Assembly (Boc-Ala-Asp(OBn)-OMe)[1][2]

Reagents:

-

Boc-L-Alanine (1.0 equiv)[1]

-

H-Asp(OBn)-OMe

HCl (1.0 equiv)[1] -

EDC

HCl (1.1 equiv)[1] -

HOBt (anhydrous) (1.1 equiv)[1]

-

N-Methylmorpholine (NMM) (2.5 equiv)[1]

-

Dichloromethane (DCM) (Solvent)[1]

Protocol:

-

Dissolution: In a round-bottom flask, dissolve Boc-L-Ala-OH (10 mmol, 1.89 g) and HOBt (11 mmol, 1.49 g) in DCM (50 mL). Cool to 0°C in an ice bath.

-

Activation: Add EDC

HCl (11 mmol, 2.11 g) and stir for 15 minutes at 0°C to form the active ester. -

Coupling: Add H-Asp(OBn)-OMe

HCl (10 mmol, 2.74 g). Immediately add NMM (25 mmol, 2.75 mL) dropwise to neutralize the salt and maintain pH ~8. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12–16 hours).

-

Workup:

-

Isolation: Dry organic layer over MgSO

, filter, and concentrate in vacuo.

Phase 2: Deprotection and Cyclization

Reagents:

Protocol:

-

Boc Removal: Dissolve the intermediate from Phase 1 in DCM (20 mL). Add TFA (10 mL) carefully.[1] Stir at RT for 1–2 hours until TLC shows complete consumption of starting material.

-

Concentration: Evaporate volatiles in vacuo. Co-evaporate with toluene (

mL) to remove residual TFA.[1] This yields the TFA salt of the dipeptide.[1] -

Cyclization (The "Nitecki" Method):

-

Suspend the crude TFA salt in 2-Butanol (50 mL) and Toluene (20 mL).

-

Crucial Step: Do not add strong base (like Et

N) to neutralize.[1] While base accelerates cyclization, it promotes aspartimide formation and racemization.[1] -

Instead, add catalytic Acetic Acid (0.5 mL).[1]

-

Reflux the mixture (approx. 100–110°C) for 4–6 hours.

-

Mechanism:[1][3][4] The heat drives the nucleophilic attack of the N-terminal amine on the methyl ester, releasing methanol. The 2-butanol solvent system often allows the product to precipitate while impurities remain in solution.[1]

-

-

Isolation:

Part 4: Process Control & Validation

Critical Quality Attributes (CQAs)

| Parameter | Specification | Method of Verification |

| Identity | Proton NMR | Confirm presence of Benzyl CH |

| Purity | > 95% | HPLC (C18 column, Water/ACN gradient).[1] |

| Side Product | < 1% Aspartimide | NMR: Check for shift in |

| Stereochemistry | L,L-isomer | Optical Rotation or Chiral HPLC.[1] |

Troubleshooting Guide

Issue 1: Product does not precipitate during cyclization.

-

Cause: High solubility in 2-butanol.[1]

-

Solution: Concentrate the solution to 1/3 volume and add Diethyl Ether or Hexane to induce precipitation.[1]

Issue 2: Presence of Aspartimide (5-membered ring). [1]

-

Cause: Reaction pH was too basic or temperature too high for too long.[1]

-

Solution: Ensure no strong base (TEA/DIPEA) was used in the cyclization step.[1] Use the acetic acid catalyzed thermal method strictly.

Issue 3: Loss of Benzyl Group.

-

Cause: Accidental hydrogenolysis or strong acid hydrolysis.[1]

-

Solution: Avoid H

/Pd.[1] Avoid refluxing in strong aqueous acids.[1] The benzyl ester is stable in TFA/DCM and refluxing 2-butanol.[1]

Part 5: References

-

Diketopiperazine Synthesis Overview: Fischer, P. M. (2003).[1] "Diketopiperazines in Peptide and Combinatorial Chemistry". Journal of Peptide Science, 9(1), 9–35.[1]

-

Thermal Cyclization Methodology (Nitecki Method): Nitecki, D. E., Halpern, B., & Westley, J. W. (1968).[1] "A Simple Route to Sterically Pure Diketopiperazines". The Journal of Organic Chemistry, 33(2), 864–866.[1]

-

Prevention of Aspartimide Formation: Martinez, J., & Bodanszky, M. (1978).[1] "Side reactions in peptide synthesis. 8. On the mechanism of aspartimide formation". International Journal of Peptide and Protein Research, 12(5), 277–283.[1]

-

Properties of Benzyl Esters in Synthesis: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. (Relevant section: Protection for the Carboxyl Group).[1][5] [1]

Sources

- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. cem.de [cem.de]

- 3. Spontaneous cyclization of polypeptides with a penultimate Asp, Asn or isoAsp at the N-terminus and implications for cleavage by aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 5. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]

Application Notes and Protocols for Utilizing Asp-Ala DKP as a Peptidomimetic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 2,5-diketopiperazine (DKP) framework is a privileged scaffold in medicinal chemistry, lauded for its conformational rigidity, metabolic stability, and ability to present substituents in well-defined spatial orientations.[1] This guide focuses on the practical application of a specific DKP, cyclo(L-Asp-L-Ala), herein referred to as Asp-Ala DKP, as a versatile peptidomimetic scaffold. Asp-Ala DKP offers two distinct points for chemical diversification: the carboxylic acid side chain of the aspartic acid residue and the methyl group of the alanine residue, along with the two backbone nitrogens. This bifunctionality allows for the creation of diverse libraries of compounds with tailored pharmacological properties. These application notes provide a comprehensive overview of the rationale for using the Asp-Ala DKP scaffold, detailed protocols for its synthesis and functionalization, and methods for the biological evaluation of the resulting peptidomimetics.

Introduction: The Rationale for Employing the Asp-Ala DKP Scaffold

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, while offering improved pharmacokinetic properties such as enhanced stability against proteolytic degradation and increased cell permeability.[2] The Asp-Ala DKP scaffold is an excellent starting point for the design of novel therapeutics for several key reasons:

-

Conformational Constraint: The cyclic nature of the DKP ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target. This rigidity helps to pre-organize the appended pharmacophores in a bioactive conformation, reducing the entropic penalty upon binding.

-

Metabolic Stability: The amide bonds within the DKP ring are generally more resistant to enzymatic cleavage by proteases compared to linear peptides, leading to a longer in vivo half-life.[3]

-

Stereochemically Defined Diversity: The Asp-Ala DKP scaffold possesses two chiral centers with a defined stereochemistry, allowing for the precise spatial presentation of functional groups. This is crucial for optimizing interactions with chiral biological targets like proteins.

-

Improved Cell Permeability: The intramolecular hydrogen bonding potential within the DKP scaffold can mask polar amide groups, increasing the lipophilicity of the molecule and enhancing its ability to cross cell membranes.[4]

-

Versatile Functionalization: The aspartic acid side chain provides a carboxylic acid handle for the attachment of various functional groups, probes, or solubilizing moieties via standard amide coupling or esterification reactions. Further modifications can be explored at the alanine methyl group and the ring nitrogens.

Synthesis and Functionalization of the Asp-Ala DKP Scaffold

The following protocols provide a framework for the synthesis of the core Asp-Ala DKP scaffold and its subsequent functionalization.

Protocol: Solution-Phase Synthesis of Asp-Ala DKP

This protocol details the synthesis of the core Asp-Ala DKP scaffold, 2-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)acetic acid, from the corresponding dipeptide methyl ester.

Materials:

-

L-Aspartyl-L-alanine methyl ester hydrochloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Methanol (MeOH) or other suitable high-boiling point solvent (e.g., toluene, xylenes)

-

Silica gel for column chromatography

-

Standard laboratory glassware, including a round-bottom flask and reflux condenser

-

Rotary evaporator

-

NMR spectrometer and mass spectrometer for characterization

Procedure:

-

Dipeptide Preparation: Begin with the commercially available L-aspartyl-L-alanine methyl ester hydrochloride or synthesize it using standard peptide coupling methods.

-

Neutralization: Dissolve the L-aspartyl-L-alanine methyl ester hydrochloride (1 equivalent) in methanol. Add triethylamine (1.1 equivalents) dropwise at 0 °C to neutralize the hydrochloride salt.

-

Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The cyclization is driven by the intramolecular aminolysis of the methyl ester by the N-terminal amine.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Asp-Ala DKP.

-

Characterization: Confirm the structure and purity of the synthesized Asp-Ala DKP using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Functionalization of the Aspartic Acid Side Chain via Amide Coupling

This protocol describes the coupling of a primary amine to the carboxylic acid side chain of the Asp-Ala DKP scaffold.

Materials:

-

Asp-Ala DKP (1 equivalent)

-

Amine of interest (R-NH₂) (1.1 equivalents)

-

Coupling agents: e.g., HATU (1.1 equivalents) or HBTU/HOBt (1.1 equivalents each)

-

Base: Diisopropylethylamine (DIPEA) (3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

-

HPLC for purification

Procedure:

-

Reaction Setup: Dissolve the Asp-Ala DKP in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Add the coupling agent(s) and DIPEA to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Amine Addition: Add the amine of interest (R-NH₂) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the desired functionalized Asp-Ala DKP derivative.

-

Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.

Application in Peptidomimetic Design: Targeting Protein-Protein Interactions

A primary application of the Asp-Ala DKP scaffold is in the design of peptidomimetics to disrupt protein-protein interactions (PPIs), which are often mediated by secondary structures like β-turns and α-helices.[5] The rigid DKP core can serve as a template to mimic the backbone conformation of these motifs, while the functionalized side chains can mimic the key interacting residues of the native peptide.

Conceptual Application: Design of p53-MDM2 Interaction Inhibitors

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in cancer therapy.[6] The p53 peptide binds to a hydrophobic cleft on MDM2, primarily through three key hydrophobic residues (Phe19, Trp23, and Leu26) presented on an α-helical secondary structure.[7]

The Asp-Ala DKP scaffold can be envisioned as a template to mimic the presentation of these key residues. For instance, the aspartic acid side chain can be functionalized with a moiety that mimics the role of one of the key p53 residues. The alanine position, or the ring nitrogens, could be further modified to present other pharmacophoric groups that occupy other sub-pockets within the MDM2 binding cleft.

Biological Evaluation of Asp-Ala DKP-Based Peptidomimetics

Once synthesized, the biological activity of the Asp-Ala DKP derivatives must be assessed. The following are standard protocols for evaluating key properties of these peptidomimetics.

Protocol: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

-

Cells of interest (e.g., cancer cell line)

-

96-well microplates

-

Complete cell culture medium

-

Asp-Ala DKP derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Asp-Ala DKP derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive diffusion of compounds across the blood-brain barrier (BBB).[12]

Materials:

-

PAMPA plate (e.g., a 96-well filter plate with a hydrophobic PVDF membrane)

-

Acceptor plate (96-well)

-

Porcine brain lipid (PBL) solution in dodecane[12]

-

Phosphate-buffered saline (PBS), pH 7.4

-

Asp-Ala DKP derivatives and control compounds (known high and low permeability)

-

LC-MS/MS or other suitable analytical instrument for quantification

Procedure:

-

Membrane Coating: Coat the filter of each well in the PAMPA plate with a small volume (e.g., 5 µL) of the PBL solution and allow the solvent to evaporate.

-

Donor Solution Preparation: Dissolve the test compounds and controls in PBS to a known concentration.

-

Assay Setup: Add the donor solution to the wells of the filter plate. Fill the wells of the acceptor plate with fresh PBS. Place the filter plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

-

Permeability Calculation: Calculate the effective permeability (Pe) of the compounds using the following equation:

Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca(t) / Ceq))

Where:

-

Vd = volume of the donor well

-

Va = volume of the acceptor well

-

A = area of the filter

-

t = incubation time

-

Ca(t) = concentration in the acceptor well at time t

-

Ceq = equilibrium concentration

-

Conformational Analysis

Understanding the three-dimensional structure of the Asp-Ala DKP scaffold and its derivatives is crucial for rational drug design. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations can provide detailed insights into the conformational preferences of these molecules in solution.[4][13]

dot

Sources

- 1. cmd.wustl.edu [cmd.wustl.edu]

- 2. researchgate.net [researchgate.net]

- 3. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Selective modification of aspartic acid-101 in lysozyme by carbodiimide reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using backbone-cyclized Cys-rich polypeptides as molecular scaffolds to target protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modification of carboxylate groups in bovine pancreatic phospholipase A2. Identification of aspartate-49 as Ca2+-binding ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformation of CD4-derived cyclic hexapeptides by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mitigating Aspartimide Formation in Solid-Phase Peptide Synthesis of Asp-Ala Sequences

Abstract: The synthesis of peptides containing aspartic acid (Asp) residues via Fmoc-based solid-phase peptide synthesis (SPPS) is frequently complicated by the formation of an aspartimide intermediate. This side reaction is particularly pronounced in sequences where Asp is followed by a small, unhindered amino acid such as Glycine, Serine, or Alanine. This application note provides a comprehensive overview of the mechanism of aspartimide formation, the factors that influence its occurrence, and detailed protocols for its mitigation and prevention. Strategies discussed include modification of Fmoc deprotection conditions, use of sterically hindered side-chain protecting groups, and backbone protection to ensure the synthesis of high-purity peptides containing the challenging Asp-Ala motif.

The Challenge: Understanding Aspartimide Formation

During Fmoc-based SPPS, the repetitive use of a basic solution (typically piperidine in DMF) to remove the Nα-Fmoc protecting group creates conditions ripe for side reactions.[1][2] One of the most problematic is the formation of an aspartimide, a stable five-membered succinimide ring.[3][4] This occurs through a base-catalyzed intramolecular cyclization, where the backbone amide nitrogen of the amino acid C-terminal to the Asp residue (in this case, Alanine) performs a nucleophilic attack on the β-carboxyl group of the Asp side chain.[1][4]

This side reaction is insidious for several reasons:

-

Product Heterogeneity: The aspartimide ring can be subsequently opened by nucleophiles, including piperidine from the deprotection solution or water, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[3][4][5] These isomers often co-elute during HPLC purification, making them exceedingly difficult to separate.[1][6]

-

Racemization: The formation of the aspartimide intermediate creates a chiral lability at the α-carbon of the Asp residue, leading to significant levels of D-Asp containing impurities that are identical in mass to the target peptide.[3][6]

-

Chain Truncation: The aspartimide intermediate can, in some cases, lead to the termination of the peptide chain, reducing the overall yield.[3]

The propensity for this reaction is highly sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being among the most susceptible.[5][7]

Mechanism of Aspartimide Formation

The mechanism is initiated by the deprotonation of the backbone amide nitrogen following the Asp residue. This now-nucleophilic nitrogen attacks the side-chain ester, forming the cyclic intermediate.

Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.

Factors Influencing Aspartimide Formation

Several experimental parameters can significantly affect the rate and extent of this side reaction:

-

Base Selection: Strong bases used for Fmoc deprotection, such as piperidine, are the primary drivers of aspartimide formation.[1] Highly basic, non-nucleophilic reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also accelerate the reaction.[8][9]

-

Temperature: Elevated temperatures, often used to overcome aggregation or difficult couplings, will increase the rate of aspartimide formation.[10][11]

-

Asp Side-Chain Protection: The standard tert-butyl (OtBu) protecting group offers minimal steric hindrance and is often insufficient to prevent the side reaction in susceptible sequences.[12]

-

Solvent Environment: The polarity of the solvent can play a role, with more polar solvents sometimes leading to higher rates of formation.[10][12]

Mitigation Strategies & Protocols

Three primary strategies have been developed to combat aspartimide formation. The choice of strategy depends on the severity of the problem for a given sequence, cost considerations, and the scale of the synthesis.

Strategy 1: Modification of Fmoc Deprotection Conditions

This approach focuses on reducing the basicity of the deprotection step to disfavor the initial proton abstraction.

Protocol 1.1: Use of a Weaker Base Using a weaker base like piperazine can effectively remove the Fmoc group while suppressing aspartimide formation.[13]

-

Reagent Preparation: Prepare a solution of 20% (v/v) piperazine in N,N-Dimethylformamide (DMF).

-

Deprotection: Treat the resin-bound peptide with the piperazine solution for 20-30 minutes.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperazine.

Protocol 1.2: Addition of an Acidic Modifier Adding a weak acid to the standard piperidine solution buffers the basicity and has been shown to significantly reduce the side reaction.[14]

-

Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in DMF. Add 1-hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M. Note: Anhydrous HOBt is explosive; use the commercially available wetted form.[13] Alternatively, formic acid can be added to the piperidine solution.[8]

-

Deprotection: Treat the resin with the modified deprotection solution for 10-20 minutes.

-

Washing: Drain and wash the resin thoroughly with DMF (5 x 1 min).

Strategy 2: Sterically Hindered Side-Chain Protecting Groups

This strategy employs bulky protecting groups on the Asp side chain to physically block the intramolecular cyclization.[3] This is often a more robust solution than modifying deprotection conditions.

Protocol 2.1: Incorporation of Bulky Asp Derivatives Instead of the standard Fmoc-Asp(OtBu)-OH, use a derivative with a bulkier side-chain ester during the coupling step.

-

Amino Acid Selection: Choose a sterically demanding protecting group such as Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl) or Fmoc-Asp(OBno)-OH .[6][15] The OBno group has shown exceptional performance in suppressing both aspartimide formation and racemization.[6]

-

Coupling: Dissolve the selected Fmoc-Asp derivative (3-5 eq.), a coupling agent like HBTU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.

-

Reaction: Add the activation mixture to the deprotected resin-bound peptide and allow it to react for 1-2 hours at room temperature.

-

Washing: Drain and wash the resin with DMF to prepare for the next deprotection step.

Data Comparison of Asp Protecting Groups The effectiveness of different protecting groups was demonstrated in the synthesis of the scorpion toxin II model peptide (VKDGYI), which is highly prone to aspartimide formation.

| Protecting Group | % Target Peptide | % Aspartimide-Related Byproducts | % D-Asp Content | Source(s) |

| Fmoc-Asp(OtBu)-OH | Low | High | High | [6] |

| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | High | [6] |

| Fmoc-Asp(OBno)-OH | High | Very Low (<0.1%/cycle) | Very Low | [6] |

Strategy 3: Backbone Protection

This is the most definitive method for preventing aspartimide formation. It involves temporarily protecting the backbone amide nitrogen of the C-terminal residue (Alanine), which removes the nucleophile required for the cyclization reaction.[12][13]

Protocol 3.1: Use of a Dmb-Protected Dipeptide This strategy requires the use of a pre-formed dipeptide where the C-terminal residue's backbone nitrogen is protected, for example, with a 2,4-dimethoxybenzyl (Dmb) group.[3]

-

Building Block Selection: For the Asp-Ala junction, use the commercially available dipeptide Fmoc-Asp(OtBu)-Ala(Dmb)-OH .

-

Coupling: Couple this dipeptide using standard activation methods (e.g., HBTU/DIPEA in DMF) as described in Protocol 2.1. The coupling efficiency of these bulky dipeptides can sometimes be lower, so an extended coupling time or a second coupling may be necessary.[16][17]

-

Synthesis Continuation: Continue the synthesis normally. The Dmb group is stable to piperidine but is cleaved during the final trifluoroacetic acid (TFA) cleavage and deprotection step.[5]

Decision-Making Workflow

Choosing the right strategy is critical for success. The following workflow provides a guide for researchers encountering an Asp-Ala sequence.

Caption: Decision workflow for selecting a strategy to mitigate aspartimide formation.

Conclusion

The formation of aspartimide at Asp-Ala sequences is a significant challenge in Fmoc-SPPS that can severely impact peptide purity and yield. A thorough understanding of the underlying mechanism allows for the rational selection of a preventative strategy. While simple modifications to deprotection conditions can offer some benefit, the use of sterically hindered side-chain protecting groups like Fmoc-Asp(OBno)-OH provides a more reliable solution. For applications demanding the highest purity, such as the synthesis of peptide APIs, backbone protection via Dmb-protected dipeptides remains the most effective, albeit more costly, approach to completely eliminate this problematic side reaction. By carefully considering the sequence and the final application of the peptide, researchers can successfully navigate the challenges posed by the Asp-Ala motif.

References

-

Biotage. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide research, 1(1), 6–18. [Link]

-

Schofield, C. J., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 983. [Link]

-

CEM Corporation. Fmoc-Asp(OMpe)-OH. [Link]

-

Mesa Labs. SPPS Tips For Success Handout. [Link]

-

AAPPTEC. (2012, October 4). Preventing aspartimide formation during peptide synthesis. [Link]

-

Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

-

Hachmann, J., & Epton, R. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(120), 99244-99248. [Link]

-

Career Henan Chemical Co. (2025, August 12). Fmoc-Asp(OMpe)-OH. [Link]

-

Semantic Scholar. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. [Link]

-

Kong, M. J. W., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 22(1), 34-46. [Link]

-

ResearchGate. DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. [Link]

-

ETH Zurich Research Collection. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]

-

Wade, J. D., et al. (1991). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Peptide Research, 4(4), 194-199. [Link]

-

Iris Biotech GmbH. ASPARTIMIDE FORMATION. [Link]

-

European Patent Office. (2015). Patent EP2886531A1: Aspartic acid derivatives. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Delso, I., et al. (2020). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 11(3), 735–743. [Link]

-

Di Maro, S., et al. (2021). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 27(1), e3287. [Link]

-

Brieflands. (2022, July 29). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]

-

Radboud Repository. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

-

Biotage. (2023, January 31). What is solid phase peptide synthesis?. [Link]

-

Slideshare. Solid phase peptide synthesis. [Link]

-

Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. [Link]

Sources

- 1. media.iris-biotech.de [media.iris-biotech.de]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 7. brieflands.com [brieflands.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. peptide.com [peptide.com]

- 10. mesalabs.com [mesalabs.com]

- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotage.com [biotage.com]

- 14. peptide.com [peptide.com]

- 15. Fmoc-Asp(OMpe)-OH [cem.com]

- 16. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research-collection.ethz.ch [research-collection.ethz.ch]

Application Note: Optimized Strategies for the Chemical Synthesis of Side-Chain Protected Cyclo(Asp-Ala)

This Application Note is structured to provide a comprehensive, expert-level guide for the synthesis of side-chain protected Cyclo(Asp-Ala). It deviates from standard templates to prioritize technical logic, causality, and "senior scientist" insights.

Executive Summary & Scientific Rationale

The synthesis of Cyclo(Asp(OtBu)-Ala) —a protected diketopiperazine (DKP)—presents a unique chemoselective challenge. While DKPs are often considered nuisance byproducts in solid-phase peptide synthesis (SPPS), specifically when Proline is the second residue, their targeted synthesis requires careful orchestration of protecting groups to prevent racemization and the formation of aspartimide (Asi) side products.

This guide details two distinct protocols:

-

Solution-Phase Synthesis (Protocol A): Ideal for multi-gram scale-up; utilizes spontaneous cyclization of dipeptide esters.

-

Solid-Phase Synthesis (Protocol B): Ideal for high-purity libraries; utilizes 2-Chlorotrityl Chloride (2-CTC) resin to generate a linear precursor for controlled solution cyclization.

Critical Design Choice: We utilize the Fmoc/tBu orthogonal protection strategy.[1] The tert-butyl (OtBu) ester on Aspartic acid is crucial because it remains stable during the basic conditions required for Fmoc removal (unlike OBzl), yet can be removed later if the free acid DKP is required.

Strategic Analysis & Workflow

The primary risk in this synthesis is Aspartimide formation .[1] Exposure of the Asp(OtBu) ester to base (e.g., piperidine) can trigger the backbone amide nitrogen to attack the side-chain ester, forming a succinimide ring. While bulky OtBu groups reduce this risk compared to OBzl, the risk persists.

-

Mitigation: In Protocol A, we rely on the rapid kinetics of DKP formation (6-membered ring) over aspartimide formation (5-membered ring). In Protocol B, we minimize base exposure by using mild cleavage conditions.

synthesis-workflow-diagram

Figure 1: Decision tree for synthesis routes. Protocol A relies on ester aminolysis, while Protocol B uses acid activation.

Protocol A: Solution Phase Synthesis (Methyl Ester Route)

Objective: Synthesis of Cyclo(Asp(OtBu)-Ala) via spontaneous aminolysis. Scale: 1.0 mmol - 10.0 mmol

Reagents

-

Amino Acids: Fmoc-Asp(OtBu)-OH, H-Ala-OMe·HCl.

-

Coupling: EDC·HCl, HOBt (or HATU).

-

Base: DIPEA (Diisopropylethylamine), Diethylamine (DEA).

-

Solvents: DMF (anhydrous), 2-Butanol, Toluene.

Step-by-Step Methodology

-

Linear Dipeptide Synthesis:

-

Dissolve Fmoc-Asp(OtBu)-OH (1.0 eq) and H-Ala-OMe·HCl (1.1 eq) in DMF (0.1 M concentration).

-

Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) at 0°C.

-

Add DIPEA (2.5 eq) dropwise. Stir at RT for 4 hours.

-

QC Check: TLC or LC-MS to confirm formation of Fmoc-Asp(OtBu)-Ala-OMe .

-

Workup: Dilute with EtOAc, wash with 5% KHSO₄, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

-

Fmoc Deprotection (Critical Step):

-

Insight: Avoid Piperidine if possible to reduce aspartimide risk. Use Diethylamine (DEA), which is a weaker base but sufficient for Fmoc removal in solution.

-

Dissolve the intermediate in 1:1 DCM/DEA (v/v). Stir for 30–60 mins at RT.

-

Evaporate solvents completely under high vacuum to remove DEA and dibenzofulvene byproducts.

-

Result:H-Asp(OtBu)-Ala-OMe (free amine).

-

-

Cyclization (DKP Formation):

-

Dissolve the crude oil (H-Asp(OtBu)-Ala-OMe) in 2-Butanol/Toluene (1:1 mixture).

-

Reflux at 90–100°C for 12–24 hours. The heat promotes the intramolecular attack of the N-terminal amine onto the C-terminal methyl ester.

-

Observation: The DKP product often precipitates upon cooling due to lower solubility compared to the linear precursor.

-

-

Purification:

-

Filter the precipitate or recrystallize from MeOH/Et₂O.

-

Protocol B: SPPS via 2-CTC Resin (High Purity)

Objective: Synthesis via cleavage of protected linear acid and head-to-tail cyclization. Scale: 0.1 mmol - 0.5 mmol

Reagents

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading ~0.6-0.8 mmol/g).

-

Cleavage Cocktail: 1% TFA in DCM (v/v).

-

Cyclization: HATU, DIPEA, dry DMF.

Step-by-Step Methodology

-

Resin Loading:

-

Swell 2-CTC resin in dry DCM.

-

Add Fmoc-Ala-OH (0.6 eq relative to resin max loading) + DIPEA (4 eq) in DCM.

-

Why 0.6 eq? Low loading prevents aggregation and intermolecular reactions.

-

Cap unreacted chlorides with MeOH (0.5 mL/g resin) for 20 mins.

-

-

Peptide Elongation:

-

Remove Fmoc (20% Piperidine/DMF, 2 x 5 min). Note: Short times minimize side reactions.

-

Couple Fmoc-Asp(OtBu)-OH (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF (45 mins).

-

Remove final Fmoc (20% Piperidine/DMF).[1]

-

-

Mild Cleavage (Preserving OtBu):

-

Treat resin with 1% TFA in DCM (5 x 2 mins). Filter into a flask containing 10% Pyridine/MeOH (to neutralize TFA immediately).

-

Mechanism:[2] 2-CTC is hyper-acid sensitive. 1% TFA cleaves the resin linker but is too weak to remove the side-chain OtBu group (which requires >50% TFA).

-

Concentrate to obtain H-Asp(OtBu)-Ala-OH .

-

-

Solution Cyclization (High Dilution):

-

Dissolve the linear peptide in dry DMF to a concentration of < 1 mM (Critical to favor intramolecular cyclization over oligomerization).

-

Add HATU (1.2 eq) and DIPEA (3 eq).

-

Stir for 2–4 hours.

-

Evaporate DMF and purify via Flash Chromatography or Prep-HPLC.

-

Quantitative Comparison of Methods

| Feature | Protocol A (Solution Ester) | Protocol B (SPPS 2-CTC) |

| Primary Mechanism | Aminolysis of Methyl Ester | Amide Bond Formation (Activation) |

| Intermediate | H-Asp(OtBu)-Ala-OMe | H-Asp(OtBu)-Ala-OH |

| Aspartimide Risk | Moderate (during Fmoc removal) | Low (controlled conditions) |

| Scale Potential | High (Multi-gram) | Low/Medium (Milligram) |

| Purification | Recrystallization often sufficient | Requires Column/HPLC |

| Cost | Low | High (Resin + HATU) |

Quality Control & Troubleshooting

Analytical Data (Expected)

-

1H NMR (DMSO-d6):

-

DKP Ring: Distinct lack of coupling between the two alpha-protons (rigid ring).

-

Ala-CH3: Doublet ~1.2-1.3 ppm.

-

Asp-CH2: ABX system ~2.6-2.9 ppm (diastereotopic protons).

-

OtBu: Strong singlet ~1.4 ppm (9H).

-

Amide NH: Broad singlets ~8.0-8.5 ppm.

-

-

Mass Spectrometry: ESI-MS [M+H]+ calc. for C11H18N2O4 ≈ 243.13 (check exact mass based on isotope).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Hydrolysis of methyl ester | Ensure anhydrous solvents during Fmoc removal. |

| Oligomerization (Protocol B) | Concentration too high | Dilute reaction to < 1 mM during cyclization step. |

| Aspartimide Formation | Base exposure too long | Add 0.1M HOBt to the piperidine deprotection solution (suppresses imide formation). |

| Loss of OtBu | Acid too strong | Ensure TFA concentration is strictly 1% in Protocol B. |

References

-

Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link

-

Fischer, P. M. (2003). Diketopiperazine formation in peptide synthesis.[3][4] Journal of Peptide Science, 9(1), 9-35. Link

-

Gondim, T. S., et al. (2016). Efficient Microwave-Assisted Synthesis of 2,5-Diketopiperazines. Journal of the Brazilian Chemical Society, 27(1), 1-9. Link

-

Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research, 37(6), 513-520. Link

-

Mergler, M., & Dick, F. (2005). The aspartimide problem in Fmoc-based SPPS. Journal of Peptide Science, 11(1), 650-657. Link

Sources

Application Note: Purification Strategies for Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate

Topic: Purification of Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists[1][2]

Abstract & Compound Analysis

This guide details the purification of Benzyl 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetate , a protected diketopiperazine (DKP) derivative corresponding to Cyclo(L-Asp(OBn)-L-Ala) .[1][2]

Unlike free-acid DKPs which suffer from extreme insolubility, this benzyl ester derivative possesses moderate lipophilicity, enabling a broader range of purification techniques including liquid chromatography and solvent extraction.[2] However, the high lattice energy of the DKP core still presents challenges regarding precipitation kinetics and stereochemical stability (epimerization).

Target Molecule Profile:

-

Core Scaffold: 2,5-Diketopiperazine (Piperazine-2,5-dione).[2]

-

Substituents:

-

Key Physicochemical Property: Non-ionizable neutral species (under mild conditions).[1][2]

Purity Challenges & Critical Impurities

The synthesis of this DKP typically involves the cyclization of linear dipeptide esters (e.g., H-Asp(OBn)-Ala-OMe).[1][2] The purification strategy must address three distinct impurity classes:

| Impurity Class | Origin | Physicochemical Difference | Removal Strategy |

| Linear Dipeptides | Unreacted starting material (H-Asp(OBn)-Ala-OMe) | Basic amine terminus | Acidic aqueous wash (1N HCl) |

| Free Acids | Hydrolysis of benzyl ester or methyl ester | Acidic carboxyl group | Basic aqueous wash (NaHCO₃) |

| Stereoisomers | C-2 or C-5 epimerization (cis/trans) | Subtle solubility/polarity shift | Fractional Recrystallization or High-Res Silica Chromatography |

Workflow Visualization

The following decision tree illustrates the purification logic based on the crude mixture's physical state.

Caption: Decision matrix for isolating Cyclo(Asp(OBn)-Ala) based on crude state and impurity profile.

Detailed Experimental Protocols

Protocol A: Isolation via Trituration (The "Crash Out" Method)

Best for: Large scale removal of soluble organic impurities from a solid crude.